1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one
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Description
1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is a useful research compound. Its molecular formula is C24H32N2O3 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.24129289 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that phenylpiperazine derivatives, such as this compound, often interact with α receptors .
Mode of Action
Phenylpiperazine derivatives are known to have α receptor blocking activity . This suggests that the compound may bind to α receptors, inhibiting their function and leading to various downstream effects.
Biological Activity
1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H32N2O3
- Molecular Weight : 392.53 g/mol
- CAS Number : 113847
The compound features a piperazine ring, which is often associated with neuroactive properties, alongside a hydroxypropoxy group that may enhance its solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives of piperazine have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancers. The IC50 values for these compounds ranged from 0.50 to 7.10 μM, indicating potent activity against tumor growth .
Compound Type | Cell Line | IC50 (μM) |
---|---|---|
Piperazine Derivative | MDA-MB-231 | 0.50 |
Piperazine Derivative | HeLa | 0.82 |
Piperazine Derivative | A2780 | 1.51 |
The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : It is believed that the compound interferes with cellular signaling pathways that regulate cell division and apoptosis.
- Targeting Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmitter regulation .
Case Studies
A notable study investigated the effects of related compounds on cancer cell lines. The results indicated that modifications in the piperazine structure could significantly enhance the anticancer activity. For instance, substituents on the piperazine ring were found to influence both potency and selectivity toward cancer cells compared to normal cells .
Another research effort focused on the synthesis of related derivatives, demonstrating that structural variations led to differing levels of biological activity. Specifically, compounds with additional hydroxyl groups exhibited improved solubility and bioactivity .
Properties
IUPAC Name |
1-[4-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-4-24(28)20-6-9-23(10-7-20)29-17-22(27)16-25-11-13-26(14-12-25)21-8-5-18(2)19(3)15-21/h5-10,15,22,27H,4,11-14,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXWLWYGXYMRQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=C(C=C3)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30980265 |
Source
|
Record name | 1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30980265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63744-54-7 |
Source
|
Record name | 2-Propanol, 1-(4-(3,4-dimethylphenyl)piperazinyl)-3-(4-propionylphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063744547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30980265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.